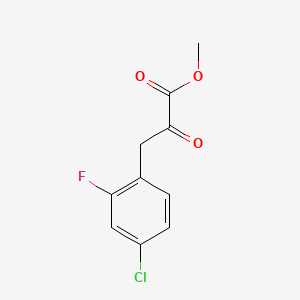

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate

Description

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate is a substituted β-keto ester featuring a 4-chloro-2-fluorophenyl group attached to the β-carbon of a 2-oxopropanoate scaffold. It is commercially available through specialized suppliers . Its structural uniqueness arises from the combination of halogen substituents (Cl and F) at specific positions on the aromatic ring, which influence electronic and steric properties.

Properties

Molecular Formula |

C10H8ClFO3 |

|---|---|

Molecular Weight |

230.62 g/mol |

IUPAC Name |

methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3 |

InChI Key |

DWALRZYMFFJFTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-(3-Chloro-2-Nitrophenyl)-2-Oxopropanoate (5b)

- Structure: The phenyl ring has a nitro (-NO₂) group at position 2 and chlorine at position 3.

- Key Differences :

- The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the keto position compared to the fluorine in the target compound. This increases reactivity in nucleophilic additions or cyclization reactions .

- The absence of fluorine reduces steric hindrance but may decrease metabolic stability in biological systems.

- Molecular Weight : 257.65 g/mol (vs. 232.62 g/mol for the target compound).

Methyl 3-(4-Chlorophenyl)-2-(1,3-Dimethyl-2,5-Dioxo-4-Phenylimidazolidin-4-yl)-3-Oxopropanoate

- Structure: Features a 4-chlorophenyl group and an imidazolidinedione ring fused to the propanoate backbone.

- Key Differences :

- The bulky imidazolidinedione substituent drastically alters solubility and crystallinity. Single-crystal X-ray data (space group P2₁/n) reveal weak C–H⋯O hydrogen bonds and intramolecular interactions, suggesting lower solubility in polar solvents compared to the target compound .

- Molecular Weight: 414.83 g/mol, significantly higher due to the fused heterocycle.

Methyl 3-(4-Fluoro-2-Nitrophenyl)-2-Oxopropanoate

- Structure : Substituted with fluorine at position 4 and nitro at position 2.

- Key Differences: The nitro group increases acidity of the α-hydrogen, facilitating enolate formation. However, the fluorine’s electronegativity may stabilize the aromatic ring against electrophilic substitution compared to chlorine . Commercial suppliers list this compound as 97% pure, indicating industrial relevance .

Methyl 3-Chloro-3-(4-Fluorophenyl)-2-Oxopropanoate

- Structure: Chlorine is located on the propanoate chain rather than the aromatic ring.

- Key Differences :

Methyl 2-Amino-3-(4-Bromophenyl)-3-Oxopropanoate Hydrochloride

- Structure: Contains a bromine atom at position 4 and an amino group on the α-carbon.

- The amino group introduces basicity, enhancing water solubility (308.56 g/mol with HCl salt) .

Biological Activity

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate is an organic compound recognized for its significant biological activity, particularly as an intermediate in the synthesis of herbicides like carfentrazone-ethyl. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate is characterized by:

- Molecular Formula : CHClF O

- Molecular Weight : Approximately 230.62 g/mol

- Functional Groups : Methyl ester, ketone, and halogenated phenyl ring.

The presence of chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a compound of interest in various fields including medicinal chemistry and agrochemicals .

The biological activity of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate primarily involves:

- Hydrolysis : The ester bond can be cleaved by water in the presence of acids or bases, yielding 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid, which is the active form that interacts with biological macromolecules .

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, influencing metabolic pathways. The structural characteristics provided by the chloro and fluoro groups are thought to enhance binding affinity and specificity .

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

Table 1: Biological Activity Overview

| Study | Target | Findings |

|---|---|---|

| Study A | Enzymatic Activity | Demonstrated inhibition of specific enzymes involved in metabolic pathways. |

| Study B | Herbicidal Efficacy | Showed significant herbicidal activity against various plant species. |

| Study C | Cytotoxicity | Evaluated in cancer cell lines, showing potential cytotoxic effects. |

Case Studies

- Herbicidal Activity : In a study evaluating the efficacy of Methyl 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate as a herbicide, it was found to significantly inhibit the growth of certain weeds when applied at specific concentrations. This highlights its potential use in agricultural applications .

- Cytotoxic Effects : Another investigation assessed its effects on cancer cell lines, revealing that the compound exhibits cytotoxic properties, potentially through apoptosis induction mechanisms. This suggests its viability as a lead compound for further drug development .

- Enzymatic Inhibition : Research focusing on enzyme interactions indicated that this compound could inhibit key metabolic enzymes, thereby affecting pathways critical for cellular metabolism and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.